molecular formula C9H12ClNO3 B2450662 Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride CAS No. 1909325-27-4

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride

Cat. No.: B2450662
CAS No.: 1909325-27-4
M. Wt: 217.65
InChI Key: KDKSBZYAHLRXIL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H11NO3·HCl. It is a derivative of pyridine and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a pyridine ring and a hydroxypropanoate group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride typically involves the esterification of 2-hydroxy-3-(pyridin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(pyridin-4-yl)propanoate.

    Reduction: Formation of 2-hydroxy-3-(pyridin-4-yl)propanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(pyridin-3-yl)propanoate
  • Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate
  • Ethyl 2-hydroxy-3-(pyridin-4-yl)propanoate

Uniqueness

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-hydroxy-3-pyridin-4-ylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(11)6-7-2-4-10-5-3-7;/h2-5,8,11H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKSBZYAHLRXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=NC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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